![molecular formula C18H24N2O3S B15282140 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282140.png)
1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine is an organic compound that features a naphthalene ring substituted with an ethoxy group and a sulfonyl group, which is further connected to an ethylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine typically involves the sulfonylation of 6-ethoxy-2-naphthol followed by the reaction with 4-ethylpiperazine. The reaction conditions often include the use of a sulfonyl chloride derivative and a base to facilitate the sulfonylation process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides and aryl halides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various alkyl or aryl derivatives.
科学的研究の応用
1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethylpiperazine moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
- 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole
- 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine
Uniqueness
1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the naphthalene ring and the piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C18H24N2O3S |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
1-(6-ethoxynaphthalen-2-yl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C18H24N2O3S/c1-3-19-9-11-20(12-10-19)24(21,22)18-8-6-15-13-17(23-4-2)7-5-16(15)14-18/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChIキー |
BLKHAONATPLVRH-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


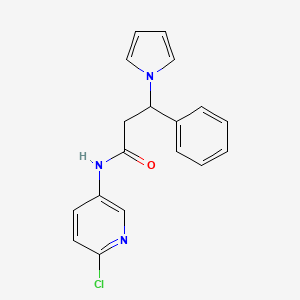



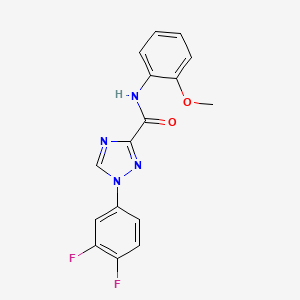
![6-(2-Furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282100.png)
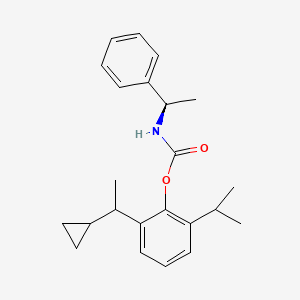
![1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15282111.png)
![N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B15282119.png)
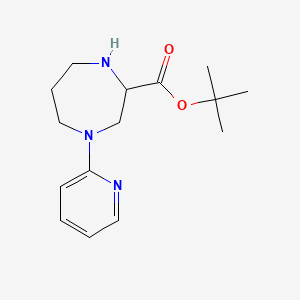
![6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B15282138.png)
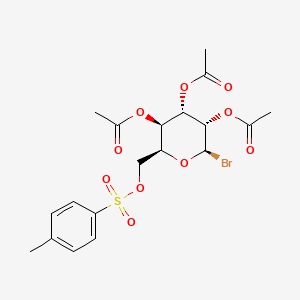
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide](/img/structure/B15282153.png)
![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282156.png)
